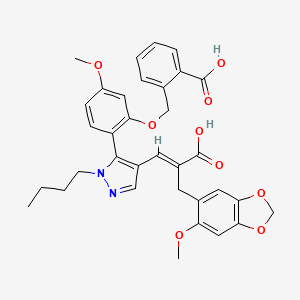

SB234551

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-[2-butyl-4-[(E)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O9/c1-4-5-12-36-32(27-11-10-25(41-2)16-29(27)43-19-21-8-6-7-9-26(21)34(39)40)24(18-35-36)14-23(33(37)38)13-22-15-30-31(45-20-44-30)17-28(22)42-3/h6-11,14-18H,4-5,12-13,19-20H2,1-3H3,(H,37,38)(H,39,40)/b23-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHCGWZNXSZKJY-OEAKJJBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)C=C(CC2=CC3=C(C=C2OC)OCO3)C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=C(C=N1)/C=C(\CC2=CC3=C(C=C2OC)OCO3)/C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SB234551: A Technical Guide to its Mechanism of Action as a Selective ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: SB234551 is a potent and highly selective nonpeptide antagonist of the endothelin-A (ETA) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. The data presented herein demonstrates that this compound exhibits high affinity for the ETA receptor while displaying significantly lower affinity for the ETB receptor, making it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system.

Core Mechanism of Action: Selective ETA Receptor Blockade

This compound functions as a competitive antagonist at the ETA receptor. Its primary mechanism involves binding to the ETA receptor with high affinity, thereby preventing the endogenous ligand, endothelin-1 (B181129) (ET-1), from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by ET-1 binding to ETA receptors, which primarily mediates vasoconstriction and cell proliferation. The selectivity of this compound for the ETA over the ETB receptor is a key feature of its pharmacological profile.

Signaling Pathway of Endothelin-1 and the Action of this compound

The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) through its ETA and ETB receptors and clarifies the point of intervention for this compound.

Caption: Mechanism of this compound as a selective ETA receptor antagonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Human ETA | [125I]-ET-1 | Cloned Receptors | 0.13 | [1] |

| Human ETB | [125I]-ET-1 | Cloned Receptors | 500 | [1] |

Table 2: Functional Antagonist Activity

| Tissue Preparation | Agonist | Receptor Type | Kb (nM) | IC50 (µM) | Reference |

| Isolated Rat Aorta | Endothelin-1 | ETA | 1.9 | - | [1] |

| Isolated Human Pulmonary Artery | Endothelin-1 | ETA | 1.0 | - | [1] |

| Isolated Rabbit Pulmonary Artery | Sarafotoxin S6c | ETB | 555 | - | [1] |

| Endothelium-dependent Relaxation | Sarafotoxin S6c | ETB | - | 7 | [1] |

Table 3: In Vivo Pharmacokinetics (Rat)

| Parameter | Value | Unit | Reference |

| Bioavailability (Oral) | 30 | % | [1] |

| Plasma Half-life | 125 | min | [1] |

| Systemic Clearance | 25.0 | ml/min/kg | [1] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human cloned ETA and ETB receptors.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing human cloned ETA or ETB receptors were prepared.

-

Incubation: The membranes were incubated with the radioligand [125I]-endothelin-1 and various concentrations of the competitor, this compound.

-

Separation: Bound and free radioligand were separated by filtration.

-

Quantification: The amount of bound radioactivity was determined using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was calculated. The Ki values were then determined using the Cheng-Prusoff equation.[1]

In Vitro Functional Assays (Isolated Tissues)

Objective: To assess the functional antagonist activity (Kb) of this compound in isolated vascular tissues.

Methodology:

-

Tissue Preparation: Rings of rat aorta, human pulmonary artery, or rabbit pulmonary artery were mounted in organ baths containing a physiological salt solution and aerated with 95% O2 / 5% CO2.

-

Concentration-Response Curves: Cumulative concentration-response curves to an agonist (endothelin-1 for ETA-mediated contraction, sarafotoxin S6c for ETB-mediated responses) were generated in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The antagonist dissociation constant (Kb) was calculated from the rightward shift of the agonist concentration-response curves in the presence of the antagonist, using the Schild equation.[1]

Experimental Workflow: In Vitro Functional Assay

References

SB234551: A Technical Guide to its Endothelin-A Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological characteristics of SB234551, a potent and selective nonpeptide antagonist of the endothelin-A (ETA) receptor. This document collates quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to serve as a vital resource for professionals in the field of drug discovery and development.

Core Pharmacological Data

This compound exhibits high affinity and selectivity for the human ETA receptor over the endothelin-B (ETB) receptor. Its antagonist activity has been characterized through in vitro binding assays, functional pharmacological studies in isolated tissues, and in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the antagonist activity of this compound.

| Binding Affinity (Ki) | |

| Receptor | Ki (nM) |

| Human ETA | 0.13[1] |

| Human ETB | 500[1] |

| Functional Antagonist Activity (Kb and IC50) | ||

| Assay | Tissue | Value (nM) |

| ETA Receptor-Mediated Vascular Contraction (Kb) | Isolated Rat Aorta | 1.9[1] |

| ETA Receptor-Mediated Vascular Contraction (Kb) | Isolated Human Pulmonary Artery | 1.0[1] |

| ETB Receptor-Mediated Vasoconstriction (Kb) | Isolated Rabbit Pulmonary Artery | 555[1] |

| ETB Receptor-Mediated Endothelium-Dependent Relaxation (IC50) | Not Specified | 7000 (7 µM)[1] |

| In Vivo Pharmacokinetics (Rat Model) | |

| Parameter | Value |

| Bioavailability (Oral) | 30%[1] |

| Plasma Half-life | 125 min[1] |

| Systemic Clearance | 25.0 ml/min/kg[1] |

Mechanism of Action: ETA Receptor Signaling Pathway

Endothelin-1 (ET-1) binding to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein. This initiates a signaling cascade leading to vasoconstriction and cell proliferation. This compound acts as a competitive antagonist, blocking the binding of ET-1 to the ETA receptor and thereby inhibiting these downstream effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, reconstructed based on the original research abstract and standard pharmacological laboratory practices.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human ETA and ETB receptors.

Materials:

-

Membrane preparations from cells expressing cloned human ETA or ETB receptors.

-

Radioligand: [125I]-Endothelin-1.

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Gamma counter.

Procedure:

-

Incubate membrane preparations with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound in binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60-120 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled ET-1.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism in Isolated Tissues

Objective: To determine the functional antagonist potency (Kb) of this compound at ETA and ETB receptors in isolated vascular tissues.

Materials:

-

Male Wistar rats, human pulmonary artery tissue, New Zealand White rabbits.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Endothelin-1 (ET-1) and Sarafotoxin S6c (for ETB receptor) stock solutions.

-

This compound stock solution.

-

Organ baths with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Isolate the thoracic aorta from rats, human pulmonary artery, or rabbit pulmonary artery and cut into rings (2-4 mm).

-

Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.

-

Construct cumulative concentration-response curves to ET-1 (for ETA) or Sarafotoxin S6c (for ETB) to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

-

Perform this procedure with several concentrations of this compound.

-

Analyze the data using a Schild plot to determine the pA2 value, from which the Kb is calculated. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

In Vivo Pressor Response Assay

Objective: To evaluate the in vivo efficacy of this compound in antagonizing the pressor effects of exogenous ET-1 in conscious rats.

Materials:

-

Conscious, male Sprague-Dawley rats, instrumented with arterial and venous catheters.

-

Endothelin-1 stock solution.

-

This compound for intravenous administration.

-

Saline (vehicle).

-

Blood pressure transducer and data acquisition system.

Procedure:

-

Allow the catheterized rats to recover from surgery and acclimate to the experimental setup.

-

Record baseline mean arterial pressure (MAP) continuously.

-

Administer a bolus intravenous injection of ET-1 and record the maximal pressor response.

-

After the blood pressure returns to baseline, administer this compound intravenously at various doses (e.g., 0.1, 0.3, 1.0 mg/kg).

-

After a set time following this compound administration, challenge the animal again with the same dose of ET-1 and record the pressor response.

-

A control group of animals should receive the vehicle instead of this compound.

-

Calculate the percentage inhibition of the ET-1-induced pressor response at each dose of this compound.

-

Determine the dose-response relationship for the antagonist activity of this compound.

Experimental Workflow

The characterization of a novel receptor antagonist like this compound typically follows a logical progression from in vitro to in vivo studies.

References

An In-Depth Technical Guide to SB234551: A Selective Endothelin ET(A) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB234551 is a potent and selective non-peptide antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor peptide, exerts its effects through two main receptor subtypes: ETA and ETB. The selective blockade of the ETA receptor by compounds such as this compound has been a significant area of research for its potential therapeutic applications in various cardiovascular diseases where the endothelin system is implicated. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including experimental methodologies and its effects on signaling pathways.

Chemical Structure and Properties

| Property | Value | Reference |

| Compound Class | Synthetic organic | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 14 | [1] |

Pharmacological Properties

This compound is characterized by its high selectivity as an antagonist for the endothelin ETA receptor. This selectivity is crucial as the ETA and ETB receptors can mediate opposing physiological effects.

Mechanism of Action

This compound functions by competitively binding to the ETA receptor, thereby preventing the binding of the endogenous ligand, endothelin-1. This blockade inhibits the downstream signaling cascade that leads to vasoconstriction and other ETA-mediated cellular responses.

In Vivo Studies

Studies in conscious rats have demonstrated the selective inhibitory effects of this compound on the vasoconstrictor actions of exogenously administered endothelin-1.[2] Furthermore, in a model of endotoxemia in rats, this compound was shown to impair the recovery of mean arterial blood pressure, highlighting the role of endogenous endothelin in this pathological state.[2] In conscious dogs, this compound was observed to unmask ETB receptor-mediated renal vasodilation by blocking the ETA receptor-mediated vasoconstrictor effects of endothelin-1.[3]

Experimental Protocols

Cardiovascular Responses to Endotoxemia in Conscious Rats

A detailed experimental protocol to assess the effects of this compound on the cardiovascular responses to endotoxemia can be outlined as follows:

Objective: To determine the role of endogenous endothelin in the hemodynamic changes induced by lipopolysaccharide (LPS) infusion.

Animal Model: Conscious, freely moving, male Long Evans rats.[2]

Experimental Groups:

-

Vehicle control + LPS infusion

-

This compound + LPS infusion

Drug Administration:

-

This compound is administered as a primed intravenous infusion. A typical dose is a 0.3 mg/kg bolus followed by a 0.3 mg/kg/h infusion.[2]

-

LPS is infused intravenously at a rate of 150 µg/kg/h.[2]

Hemodynamic Monitoring:

-

Mean arterial blood pressure, heart rate, and regional vascular conductance (e.g., renal, superior mesenteric, and hindquarters) are continuously monitored.

Procedure:

-

On day one, baseline hemodynamic responses to exogenous endothelin-1 (25, 50, and 250 pmol/kg i.v.) are assessed in the presence of either vehicle or this compound to confirm the antagonist's efficacy and selectivity.[2]

-

On day two, the effects of this compound on the hemodynamic responses to a continuous LPS infusion are determined over several hours.[2]

Data Analysis:

-

Changes in hemodynamic parameters from baseline are calculated and compared between the vehicle and this compound treated groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the novel selective endothelin ET(A) receptor antagonist, SB 234551, on the cardiovascular responses to endotoxaemia in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB 234551, a novel endothelin--A receptor antagonist, unmasks endothelin-induced renal vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Pathway of SB234551

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB234551 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key signaling protein implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, based on established methodologies for analogous pyrazolo[3,4-d]pyrimidine derivatives. Detailed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic route and the targeted biological signaling pathway are presented to facilitate further research and development in this area.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This compound, chemically known as 1-isopropyl-3-(6-methoxypyridin-3-yl)-N-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has emerged as a significant molecule due to its potent inhibition of the RET kinase. Dysregulation of the RET signaling pathway is a known driver in several cancers, including medullary and papillary thyroid carcinomas, and non-small cell lung cancer. This guide details a feasible synthetic approach to this compound and elucidates its mechanism of action through the inhibition of the RET signaling cascade.

Proposed Synthesis Pathway of this compound

The synthesis of this compound can be envisioned as a three-step process starting from the commercially available 4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. The key transformations involve an iodination of the pyrazole (B372694) ring, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the methoxypyridine moiety, and a final sulfonylation of the exocyclic amine.

Synthetic Scheme

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related pyrazolo[3,4-d]pyrimidine derivatives.

Step 1: Synthesis of 1-Isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

Materials: 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, N-Iodosuccinimide (NIS), Dimethylformamide (DMF).

-

Procedure: To a solution of 4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, N-iodosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-Isopropyl-3-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

Materials: 1-Isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 6-Methoxypyridin-3-ylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate, 1,4-Dioxane (B91453), Water.

-

Procedure: A mixture of 1-isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), 6-methoxypyridin-3-ylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 8-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by flash chromatography.

Step 3: Synthesis of this compound (1-isopropyl-3-(6-methoxypyridin-3-yl)-N-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

-

Materials: 1-Isopropyl-3-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Methanesulfonyl chloride, Pyridine, Dichloromethane (DCM).

-

Procedure: To a solution of 1-isopropyl-3-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in pyridine and DCM at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then quenched with water and extracted with DCM. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. After drying over sodium sulfate and concentration, the crude product is purified by recrystallization or column chromatography to afford this compound.

Quantitative Data

The following table summarizes the expected yields and key characterization data for the intermediates and the final product, based on analogous reactions reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| 1-Isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₈H₁₀IN₅ | 303.10 | Solid | 85-95 |

| 1-Isopropyl-3-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₄H₁₆N₆O | 284.32 | Solid | 60-75 |

| This compound | C₁₅H₁₈N₆O₃S | 378.41 | Solid | 70-85 |

Biological Target and Signaling Pathway

This compound is a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The RET signaling pathway plays a crucial role in cell growth, differentiation, and survival. In a normal physiological state, the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to its co-receptor (GFRα) induces the dimerization and autophosphorylation of the RET receptor. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. In certain cancers, mutations or rearrangements of the RET gene lead to its constitutive activation, resulting in uncontrolled cell proliferation and tumor growth. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain, thereby preventing its phosphorylation and blocking the downstream signaling pathways.

RET Signaling Pathway and Inhibition by this compound

Caption: The RET signaling pathway and its inhibition by this compound.

Conclusion

This technical guide outlines a robust and plausible synthetic pathway for the potent RET kinase inhibitor, this compound. The detailed experimental protocols and expected quantitative data provide a solid foundation for researchers to synthesize this compound for further investigation. The visualization of the RET signaling pathway clarifies the mechanism of action of this compound, highlighting its potential as a targeted cancer therapeutic. This comprehensive resource aims to accelerate research and development efforts in the field of RET-driven malignancies.

SB234551: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development history of SB234551, a potent and selective endothelin-A (ET-A) receptor antagonist. This document details the compound's pharmacological profile, the experimental methodologies used in its characterization, and the key findings from preclinical studies.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular, renal, and pulmonary functions. The biological effects of ET-1 are mediated through two main G protein-coupled receptor subtypes: ET-A and ET-B. The ET-A receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. In contrast, the ET-B receptor, found on endothelial cells, is involved in vasodilation via the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.

Selective blockade of the ET-A receptor has been a key therapeutic strategy for diseases characterized by excessive vasoconstriction and vascular remodeling, such as hypertension, heart failure, and renal disease. This compound emerged from the drug discovery programs at SmithKline Beecham Pharmaceuticals as a high-affinity, selective, nonpeptide antagonist of the ET-A receptor.

Discovery and Synthesis

The discovery of this compound is rooted in the extensive medicinal chemistry efforts to develop nonpeptide endothelin receptor antagonists. While a specific publication detailing the lead discovery and optimization of this compound is not publicly available, the scientific literature and patent filings from SmithKline Beecham indicate a focus on pyrazole-based scaffolds.

The synthesis of pyrazole-based endothelin antagonists, as described in the patent literature (US5969151A), generally involves a multi-step synthetic route. Although the exact protocol for this compound is not explicitly detailed in the available public documents, a representative synthetic scheme for this class of compounds is outlined below.

Representative Synthesis Workflow

Caption: Generalized synthetic workflow for pyrazole-based endothelin antagonists.

Pharmacological Profile

This compound has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and functional activity as an ET-A receptor antagonist.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound were assessed using radioligand binding assays and functional assays in isolated tissues.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Receptor | Species | Tissue/Cell Line | Value |

| Binding Affinity (Ki) | ET-A | Human | Cloned Receptors | 0.13 nM |

| ET-B | Human | Cloned Receptors | 500 nM | |

| Functional Antagonism (Kb) | ET-A | Rat | Isolated Aorta | 1.9 nM |

| ET-A | Human | Isolated Pulmonary Artery | 1.0 nM | |

| ET-B | Rabbit | Isolated Pulmonary Artery | 555 nM |

These data demonstrate that this compound is a highly potent ET-A receptor antagonist with approximately 3800-fold selectivity over the ET-B receptor in binding assays.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in conscious, chronically instrumented animal models.

Table 2: In Vivo Pharmacological and Pharmacokinetic Data for this compound in Rats

| Parameter | Route | Dose | Effect |

| Inhibition of ET-1 Pressor Response | i.v. | 0.1 - 1.0 mg/kg | Dose-dependent inhibition |

| Oral Bioavailability | p.o. | - | 30% |

| Plasma Half-life (t1/2) | i.v. | - | 125 min |

| Systemic Clearance | i.v. | - | 25.0 ml/min/kg |

Further in vivo studies in conscious dogs demonstrated the functional consequences of ET-A receptor blockade with this compound.[1]

Table 3: Hemodynamic Effects of this compound in Conscious Dogs during ET-1 Infusion [1]

| Parameter | ET-1 Infusion (10 ng/kg/min) | ET-1 + this compound (30 µg/kg/min) |

| Mean Arterial Pressure | Significant Increase | Abolished Increase |

| Renal Plasma Flow | Significant Reduction | Significant Increase |

| Glomerular Filtration Rate | Significant Reduction | Abolished Reduction |

| Urinary Sodium Excretion | Significant Reduction | Significant Increase |

These findings indicate that this compound effectively blocks the vasoconstrictor effects of ET-1 and can unmask ET-B receptor-mediated renal vasodilation and natriuresis.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for ET-A and ET-B receptors.

Caption: Workflow for the endothelin receptor radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing either human ET-A or ET-B receptors.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [125I]ET-1 and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Hemodynamic Studies in Conscious Animals

This protocol outlines the methodology for assessing the in vivo effects of this compound on cardiovascular and renal hemodynamics in conscious, chronically instrumented dogs.

Caption: Workflow for in vivo hemodynamic studies in conscious dogs.

Protocol Details:

-

Surgical Instrumentation: Animals are surgically instrumented with arterial and venous catheters for blood pressure monitoring and drug administration, respectively. Renal blood flow is measured using an electromagnetic or ultrasonic flow probe placed around the renal artery. Glomerular filtration rate (GFR) can be determined by the clearance of an exogenous marker such as inulin (B196767) or iohexol.

-

Recovery: A post-operative recovery period allows the animals to return to their normal physiological state.

-

Experimental Procedure: After a baseline measurement period, a continuous intravenous infusion of ET-1 is initiated. Once a stable hemodynamic response is achieved, this compound is co-infused.

-

Data Acquisition and Analysis: Cardiovascular and renal parameters are continuously recorded and analyzed to determine the effects of ET-1 and the antagonist.

Signaling Pathway

This compound exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of ET-1 to the ET-A receptor.

Caption: Simplified signaling pathway of the ET-A receptor and the inhibitory action of this compound.

Development Status

The publicly available information on this compound is primarily from preclinical studies conducted in the late 1990s. There is no readily available information to suggest that this compound progressed into clinical development. It is likely that this compound served as a valuable pharmacological tool for understanding the role of the ET-A receptor in various physiological and pathological conditions, and informed the development of other endothelin receptor antagonists.

Conclusion

This compound is a potent and highly selective nonpeptide ET-A receptor antagonist that was extensively characterized in preclinical studies. The data generated from these studies have contributed significantly to the understanding of the endothelin system and the therapeutic potential of ET-A receptor blockade. While this compound itself may not have advanced to clinical use, the knowledge gained from its development has been instrumental in the broader field of endothelin receptor antagonist research and development.

References

SB234551: A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity and kinetics of SB234551, a potent and selective nonpeptide endothelin type A (ETA) receptor antagonist. This document summarizes key quantitative data, details experimental methodologies for receptor binding assays, and visualizes the associated signaling pathways.

Receptor Binding Affinity

This compound exhibits a high affinity and selectivity for the human endothelin type A (ETA) receptor over the endothelin type B (ETB) receptor. The binding affinity is typically determined through competitive radioligand binding assays.

Quantitative Binding Data

The following table summarizes the key binding affinity (Ki), antagonist dissociation constant (Kb), and half-maximal inhibitory concentration (IC50) values for this compound.

| Receptor Subtype | Ligand/Agonist | Preparation | Parameter | Value | Reference |

| Human ETA | [125I]-Endothelin-1 | Cloned human receptors | Ki | 0.13 nM | [1] |

| Human ETB | [125I]-Endothelin-1 | Cloned human receptors | Ki | 500 nM | [1] |

| Rat ETA | Endothelin-1 (B181129) | Isolated rat aorta | Kb | 1.9 nM | [1] |

| Human ETA | Endothelin-1 | Isolated human pulmonary artery | Kb | 1.0 nM | [1] |

| Rabbit ETB | Sarafotoxin S6c | Isolated rabbit pulmonary artery | Kb | 555 nM | [1] |

| Rabbit ETB | Sarafotoxin S6c | Endothelium-dependent relaxation | IC50 | 7 µM | [1] |

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for endothelin receptors is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology based on standard protocols for endothelin receptor binding.

Materials and Reagents

-

Membrane Preparation: Membranes from cells expressing cloned human ETA or ETB receptors, or homogenized tissues (e.g., rat aorta, human pulmonary artery).

-

Radioligand: [125I]-Endothelin-1 ([125I]ET-1)

-

Competitor: this compound

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA and 0.5 mM CaCl2.[2]

-

Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4.[2]

-

Filters: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.[2]

-

Scintillation Cocktail

-

Gamma Counter

Membrane Preparation

-

Harvest cells or tissues and place them in ice-cold homogenization buffer.

-

Homogenize the sample using a suitable homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.

Binding Assay Procedure

-

Thaw the membrane preparation on ice and dilute to the desired protein concentration in incubation buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Membrane suspension

-

[125I]ET-1 at a final concentration near its Kd value.

-

Increasing concentrations of this compound (for competition curve) or buffer (for total binding).

-

-

To determine non-specific binding, add a high concentration of unlabeled endothelin-1 (e.g., 1 µM) to a set of wells.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[2][3]

-

Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

-

Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

This compound acts as an antagonist at endothelin receptors, thereby blocking the downstream signaling cascades initiated by endothelin peptides. The ETA and ETB receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins, including Gq, Gs, and Gi, to activate multiple intracellular signaling pathways.[4][5][6]

ETA Receptor Signaling

Activation of the ETA receptor, primarily located on vascular smooth muscle cells, leads to vasoconstriction.[7] This is mediated through the activation of several signaling cascades.

ETA Receptor Signaling Pathway leading to vasoconstriction.

ETB Receptor Signaling

ETB receptors are located on both endothelial cells and smooth muscle cells. On endothelial cells, their activation typically leads to vasodilation through the production of nitric oxide (NO).[8] On smooth muscle cells, they can contribute to vasoconstriction.[9]

ETB Receptor Signaling in endothelial cells leading to vasodilation.

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a high-affinity antagonist that selectively targets the ETA receptor. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers working with this compound. Understanding its binding characteristics and the signaling pathways it modulates is crucial for its application in pharmacological research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SB234551: A Technical Guide to its High Selectivity for the Endothelin-A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SB234551, a potent and highly selective nonpeptide antagonist for the endothelin-A (ETA) receptor. Below, we present its binding and functional selectivity profile, detailed experimental methodologies for assessing its activity, and diagrams illustrating key pathways and workflows.

Core Data Summary: ETA vs. ETB Receptor Selectivity

This compound demonstrates a significant selectivity for the ETA receptor over the ETB receptor across both binding and functional assays. The following tables summarize the key quantitative data that establish this selectivity profile.

Table 1: Receptor Binding Affinity

This table outlines the binding affinity of this compound for human cloned ETA and ETB receptors, as determined by radioligand displacement assays. The inhibition constant (Ki) indicates the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies higher binding affinity.

| Receptor Subtype | Ligand Displaced | Ki (nM) | Selectivity (ETB Ki / ETA Ki) |

| Human ETA | [¹²⁵I]-Endothelin-1 | 0.13[1] | \multirow{2}{*}{~3846-fold} |

| Human ETB | [¹²⁵I]-Endothelin-1 | 500[1] |

Table 2: Functional Antagonism

This table presents the functional antagonist activity of this compound in various isolated tissue preparations. The antagonist dissociation constant (Kb) and the half-maximal inhibitory concentration (IC50) quantify the compound's ability to block receptor-mediated physiological responses. A lower Kb or IC50 value indicates greater antagonist potency.

| Assay Type | Tissue Preparation | Receptor Target | Agonist | Parameter | Value (nM) |

| Vascular Contraction | Isolated Rat Aorta | ETA | Endothelin-1 (B181129) | Kb | 1.9[1] |

| Vascular Contraction | Isolated Human Pulmonary Artery | ETA | Endothelin-1 | Kb | 1.0[1] |

| Vascular Contraction | Isolated Rabbit Pulmonary Artery | ETB | Sarafotoxin S6c | Kb | 555[1] |

| Endothelium-Dependent Relaxation | (Not specified) | ETB | Sarafotoxin S6c | IC50 | 7000 (7 µM)[1] |

Signaling Pathways and Receptor Function

Endothelin receptors are G-protein coupled receptors that mediate a range of physiological effects. The ETA receptor is primarily located on vascular smooth muscle cells and its activation by endothelin-1 (ET-1) leads to vasoconstriction. The ETB receptor has a more complex role; it is found on both endothelial cells, where it mediates vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where it can also mediate vasoconstriction. This compound's high selectivity for the ETA receptor allows for the specific blockade of ET-1's vasoconstrictive effects while largely sparing the ETB-mediated pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing either human cloned ETA or ETB receptors. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Incubation: In a multi-well plate, a fixed concentration of [¹²⁵I]-Endothelin-1 is incubated with the receptor-containing membranes in the presence of a range of concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of unlabeled endothelin-1.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Isolated Tissue Functional Assays (Vascular Contraction)

These ex vivo assays measure the functional potency of an antagonist by its ability to inhibit the contraction of isolated blood vessels induced by a receptor agonist.

Methodology:

-

Tissue Preparation: Arteries (e.g., rat thoracic aorta for ETA, rabbit pulmonary artery for ETB) are carefully dissected, cleaned of connective tissue, and cut into rings of a few millimeters in length.

-

Mounting: The arterial rings are mounted between two L-shaped hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate for a period under an optimal resting tension.

-

Antagonist Incubation: Tissues are incubated with either vehicle (control) or increasing concentrations of this compound for a set period to allow for receptor binding.

-

Agonist Stimulation: A cumulative concentration-response curve is generated by the stepwise addition of an appropriate agonist. For ETA-mediated contraction in the rat aorta, endothelin-1 is used. For ETB-mediated contraction in the rabbit pulmonary artery, the selective ETB agonist Sarafotoxin S6c is used.

-

Data Recording and Analysis: The contractile responses are recorded. The antagonist effect of this compound is observed as a rightward, parallel shift in the agonist's concentration-response curve. The data are analyzed using Schild regression to calculate the pA₂ value, from which the antagonist dissociation constant (Kb) is derived.

Endothelium-Dependent Relaxation Assay

This functional assay assesses the ability of a compound to inhibit ETB receptor-mediated vasodilation, which is dependent on the vascular endothelium.

Methodology:

-

Tissue Preparation and Mounting: As with the contraction assays, arterial rings with intact endothelium are prepared and mounted in an organ bath.

-

Pre-contraction: The arterial rings are first contracted to a submaximal, stable level using a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).

-

Antagonist Incubation: The pre-contracted tissues are then incubated with various concentrations of this compound.

-

Agonist-Induced Relaxation: A cumulative concentration-response curve for relaxation is generated by adding the ETB agonist Sarafotoxin S6c. The activation of endothelial ETB receptors by Sarafotoxin S6c stimulates the release of nitric oxide, leading to smooth muscle relaxation.

-

Data Analysis: The relaxation responses are measured as a percentage reversal of the pre-contraction. The data are then used to determine the IC50 value for this compound's inhibition of this ETB-mediated relaxation.

References

Unraveling Downstream Signaling: A Technical Guide to Putative SB234551 Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "SB234551" and its associated downstream signaling pathways. The following guide, therefore, provides a comprehensive technical overview of key signaling pathways commonly modulated by small molecule inhibitors in drug discovery, which could serve as a framework for investigating a novel compound like this compound. The data presented are illustrative and based on typical findings for inhibitors of these pathways.

Introduction

Small molecule inhibitors are pivotal in dissecting cellular signaling and have emerged as crucial therapeutics, particularly in oncology. Understanding the precise downstream signaling pathways affected by a novel inhibitor is paramount for elucidating its mechanism of action, identifying biomarkers, and predicting therapeutic efficacy and potential off-target effects. This guide details prominent signaling cascades often implicated in cellular growth, proliferation, and survival, and provides standardized methodologies for their investigation.

Core Signaling Pathways in Drug Discovery

Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, activate a cascade of intracellular signaling events.[1] Dysregulation of these pathways is a hallmark of many cancers.[1] Key downstream pathways include the MAPK/ERK and PI3K/AKT/mTOR cascades.[1] Additionally, the JAK/STAT pathway is a critical signaling hub for cytokines and growth factors.

The MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Upon RTK activation, the pathway is initiated through RAS, leading to a phosphorylation cascade involving RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is crucial for cell growth, survival, and metabolism. Activated RTKs recruit and activate PI3K, which in turn phosphorylates PIP2 to PIP3. This leads to the activation of AKT, a key signaling node that phosphorylates a multitude of substrates, ultimately activating mTORC1, a master regulator of protein synthesis and cell growth.

The JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for mediating signals from cytokines and growth factors, playing a critical role in the immune system and development. Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to act as transcription factors.[2]

Quantitative Data for a Hypothetical Inhibitor

The following tables summarize hypothetical quantitative data for a generic small molecule inhibitor targeting an upstream kinase, illustrating the type of data required to characterize its effects on downstream signaling pathways.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| Upstream Kinase X | 15 |

| Kinase A | 1,200 |

| Kinase B | >10,000 |

Table 2: Cellular Phosphorylation Inhibition

| Phospho-Protein | Cell Line | IC50 (nM) |

| p-ERK (T202/Y204) | Cancer Cell Line A | 50 |

| p-AKT (S473) | Cancer Cell Line A | 75 |

| p-STAT3 (Y705) | Cancer Cell Line B | 25 |

Table 3: Gene Expression Modulation (Fold Change vs. Vehicle)

| Gene Target | Treatment (100 nM) | Fold Change |

| c-Myc | 24 hours | -2.5 |

| Cyclin D1 | 24 hours | -3.1 |

| Bcl-xL | 24 hours | -1.8 |

Mandatory Visualizations

The following diagrams illustrate the core signaling pathways discussed.

Caption: The MAPK/ERK signaling pathway.

Caption: The PI3K/AKT/mTOR signaling pathway.

Caption: The JAK/STAT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 1: Western Blotting for Phospho-Protein Analysis

Objective: To determine the effect of a small molecule inhibitor on the phosphorylation status of key downstream signaling proteins.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Small molecule inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total protein to ensure equal loading.

Protocol 2: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a small molecule on the activity of a specific kinase.

Materials:

-

Recombinant active kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase reaction buffer

-

Small molecule inhibitor (e.g., this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Assay Preparation: Prepare serial dilutions of the small molecule inhibitor in kinase reaction buffer.

-

Kinase Reaction: In a multi-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Measure the signal using a microplate reader. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: General experimental workflow.

Conclusion

A thorough investigation of the downstream signaling pathways affected by a novel small molecule inhibitor is fundamental to its development as a research tool or therapeutic agent. By employing a combination of in vitro and cell-based assays, researchers can build a comprehensive profile of the compound's mechanism of action. The methodologies and frameworks presented in this guide provide a robust starting point for the characterization of novel compounds like the putative this compound.

References

SB225002: A Selective CXCR2 Antagonist for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, characterized by the activation of glial cells and the infiltration of peripheral immune cells into the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders. These conditions include neurodegenerative diseases, traumatic brain injury, stroke, and chronic pain. The chemokine receptor CXCR2, predominantly expressed on neutrophils and other immune cells, as well as on resident CNS cells like microglia, plays a pivotal role in mediating inflammatory responses. Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.

This technical guide provides a comprehensive overview of the preclinical applications of SB225002, a potent and selective non-peptide antagonist of the CXCR2 receptor, in the context of neuroscience. While the initial topic of interest was SB234551, it is crucial to clarify that this compound is a selective endothelin A (ETA) receptor antagonist with primary applications in cardiovascular research. This guide will therefore focus on SB225002 as a representative and well-characterized CXCR2 antagonist with significant and documented potential in treating neurological disorders. We will delve into its mechanism of action, summarize key quantitative data, detail experimental protocols from seminal studies, and visualize its signaling pathways and experimental applications.

Core Mechanism of Action

SB225002 exerts its therapeutic effects by selectively binding to the CXCR2 receptor, thereby preventing the binding of its cognate chemokines, such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα). This blockade of CXCR2 signaling leads to the inhibition of downstream inflammatory cascades. In the CNS, this translates to a reduction in the activation of microglia, the brain's resident immune cells, and a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] Furthermore, SB225002 effectively attenuates the infiltration of neutrophils from the periphery into the CNS, a key event in the acute phase of many neurological injuries.[2]

Quantitative Data Summary

The potency and selectivity of SB225002 have been quantified in various in vitro and cellular assays. The following tables summarize the key pharmacological data for this compound.

Table 1: In Vitro Binding Affinity and Potency of SB225002

| Parameter | Value | Cell/System | Ligand | Reference |

| IC50 (Binding) | 22 nM | Human Recombinant CXCR2 | 125I-IL-8 | [2][3] |

| Selectivity | >150-fold | Over CXCR1 and other 7-TMRs | - | [2][3] |

| IC50 (Ca2+ Mobilization) | 8 nM | HL60 cells | IL-8 | [4] |

| IC50 (Ca2+ Mobilization) | 10 nM | HL60 cells | GROα | [4] |

| IC50 (Chemotaxis) | 30 nM | Rabbit Polymorphonuclear Neutrophils (PMNs) | Human IL-8 | [3] |

| IC50 (Chemotaxis) | 70 nM | Rabbit PMNs | GROα | [3] |

Table 2: In Vitro Efficacy of SB225002 in Neuroblastoma Cell Lines

| Cell Line | Genetic Profile | IC50 (Cell Proliferation) | Reference |

| SK-N-AS | MYCN non-amplified | 0.28 µM | [5] |

| NGP | MYCN-amplified | 5.85 µM | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the CXCR2 signaling pathway and the inhibitory action of SB225002.

References

SB234551 and Endothelin-A Receptor Antagonism: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB234551 is a potent and selective endothelin-A (ETA) receptor antagonist that has demonstrated significant preclinical activity, primarily in the modulation of renal hemodynamics. By blocking the action of endothelin-1 (B181129) (ET-1) at the ETA receptor, this compound effectively counteracts vasoconstriction and promotes vasodilation, highlighting its therapeutic potential in cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the preclinical findings for this compound and related ETA receptor antagonists, detailing their mechanism of action, potential therapeutic applications, and relevant experimental protocols. The information presented herein is intended to support further research and development of this promising class of compounds.

Mechanism of Action: The Endothelin Pathway

Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in blood pressure regulation and vascular tone. It exerts its effects through two main receptor subtypes: ETA and ETB receptors. The ETA receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation. In contrast, the ETB receptor, located on endothelial cells, primarily mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1.

This compound selectively antagonizes the ETA receptor, thereby inhibiting the vasoconstrictive and proliferative effects of ET-1. This targeted action allows for the unopposed stimulation of the ETB receptor, which can lead to vasodilation and a reduction in blood pressure.

Preclinical Data: this compound in a Canine Model of Renal Hemodynamics

A key preclinical study investigated the effects of this compound on renal function in conscious, chronically instrumented dogs.[1] The study demonstrated that this compound can unmask endothelin-induced renal vasodilation.[1]

| Parameter | Vehicle Control (ET-1 infusion) | This compound (30 µg/kg/min) + ET-1 (10 ng/kg/min) |

| Mean Arterial Pressure | Increased | Not specified |

| Renal Plasma Flow | Significantly Reduced | Significantly Increased |

| Glomerular Filtration Rate | Significantly Reduced | Not specified |

| Sodium Excretion | Significantly Reduced | Significantly Increased |

| Table 1: Effects of this compound on Renal Hemodynamics in Dogs Infused with Endothelin-1.[1] |

Potential Therapeutic Applications of ETA Receptor Antagonists

Based on the mechanism of action and preclinical studies with this compound and other ETA receptor antagonists, several therapeutic areas show significant promise.

Renal Disease

The ability of this compound to increase renal plasma flow and sodium excretion suggests its potential in treating conditions characterized by renal vasoconstriction and sodium retention, such as certain forms of hypertension and chronic kidney disease.

Cardiovascular Diseases

-

Heart Failure: Other ETA receptor antagonists have been studied in experimental models of heart failure, where they have been shown to reduce systemic and pulmonary vascular resistance and improve cardiac output.

-

Myocardial Infarction: Preclinical studies with ETA receptor antagonists in models of myocardial infarction have explored their potential to reduce infarct size and improve cardiac function post-ischemia.

-

Pulmonary Hypertension: The vasorelaxant properties of ETA receptor antagonists make them a potential therapeutic option for pulmonary hypertension, a condition of high blood pressure in the lung arteries.

Oncology

Emerging research suggests a role for the endothelin axis in tumor progression. ETA receptor antagonists have been investigated in preclinical cancer models, with some studies showing inhibition of tumor growth and angiogenesis.

Experimental Protocols

Detailed experimental protocols for the primary this compound study are not publicly available. However, the following sections describe representative methodologies from preclinical studies of other ETA receptor antagonists in relevant therapeutic areas.

In Vivo Model of Renal Hemodynamics (Canine)

This protocol is a generalized representation based on the abstract of the this compound study.[1]

Protocol Steps:

-

Animal Preparation: Utilize conscious, chronically instrumented female dogs to allow for hemodynamic measurements in an unanesthetized state.

-

Instrumentation: Surgically implant catheters for drug infusion and blood sampling, and flow probes to measure renal blood flow.

-

Baseline Measurements: Record baseline values for mean arterial pressure, renal plasma flow, glomerular filtration rate, and sodium excretion.

-

Endothelin-1 Infusion: Administer a continuous intravenous infusion of endothelin-1 (e.g., 10 ng/kg/min) to induce renal vasoconstriction.

-

This compound Administration: In the treatment group, co-infuse this compound at a specified dose (e.g., 30 µg/kg/min).

-

Hemodynamic Monitoring: Continuously record all hemodynamic and renal parameters throughout the infusion period.

-

Data Analysis: Compare the changes in measured parameters from baseline between the control (ET-1 alone) and treatment (ET-1 + this compound) groups.

Preclinical Ovarian Cancer Xenograft Model

This protocol is based on studies with the ETA receptor antagonist ZD4054.

Protocol Steps:

-

Cell Culture: Culture human ovarian cancer cell lines (e.g., HEY) under standard conditions.

-

Animal Model: Utilize immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of ovarian cancer cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, ZD4054, paclitaxel, ZD4054 + paclitaxel).

-

Drug Administration: Administer the assigned treatments according to a predefined schedule and dosage.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Tissue Analysis: Excise tumors for histological and immunohistochemical analysis (e.g., proliferation index, microvessel density).

Future Directions

The preclinical data for this compound and the broader class of ETA receptor antagonists are compelling. Future research should focus on:

-

Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound.

-

Conducting further preclinical studies in a wider range of disease models, including heart failure, pulmonary hypertension, and various cancers.

-

Investigating the potential for combination therapies with existing standards of care.

-

Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in human populations.

Conclusion

This compound, as a selective ETA receptor antagonist, holds significant therapeutic promise. Its demonstrated ability to modulate renal hemodynamics, coupled with the broader evidence for the utility of this drug class in cardiovascular diseases and oncology, warrants continued investigation and development. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in advancing the therapeutic potential of ETA receptor antagonists.

References

Methodological & Application

Application Notes and Protocols for SB234551, a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing SB234551, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation is implicated in a variety of diseases.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the p38 MAPK. The p38 MAPK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself. Upon stimulation by various stressors such as UV radiation, osmotic shock, and inflammatory cytokines, upstream kinases like MKK3 and MKK6 are activated. These kinases then dually phosphorylate p38 MAPK at threonine 180 (Thr180) and tyrosine 182 (Tyr182), leading to its activation. Activated p38 (p-p38) subsequently phosphorylates a range of downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes. This compound exerts its inhibitory effect by interfering with the activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against p38 MAPK Isoforms

| Isoform | IC50 (nM) |

| p38α | 50 |

| p38β | 100 |

| p38γ | >10,000 |

| p38δ | >10,000 |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the p38 MAPK isoform activity in a cell-free enzyme assay. These values are representative and may vary depending on the specific assay conditions.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated THP-1 Cells

| Cytokine | This compound Concentration (µM) | Inhibition (%) |

| TNF-α | 0.1 | 25 |

| 1 | 78 | |

| 10 | 95 | |

| IL-6 | 0.1 | 18 |

| 1 | 65 | |

| 10 | 92 |

Note: THP-1 cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL LPS for 6 hours. Cytokine levels in the supernatant were measured by ELISA.

Experimental Protocols

p38 MAPK Enzyme Inhibition Assay

This protocol details an in vitro kinase assay to determine the IC50 of this compound against p38 MAPK.

Materials:

-

Recombinant human p38 MAPKα and p38 MAPKβ enzymes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Substrate (e.g., ATF2)

-

This compound

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant p38 MAPK enzyme, the substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability.[1][2]

Materials:

-

Cell line of interest (e.g., THP-1, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol outlines the procedure for detecting the inhibition of p38 MAPK phosphorylation by this compound in a cellular context.[3][4][5][6][7]

Materials:

-

Cell line of interest

-

This compound

-

p38 MAPK activator (e.g., anisomycin, LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and, once they reach the desired confluency, pre-treat with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total p38 MAPK and a loading control.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Mandatory Visualizations

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: Logical Relationship of this compound Action on Cell Viability.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. vigo-avocats.com [vigo-avocats.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Affinity Biosciences [affbiotech.com]

Application Notes and Protocols for In Vivo Studies of SB234551 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SB234551, a potent and selective nonpeptide endothelin type A (ETA) receptor antagonist. The information compiled here, including experimental protocols and quantitative data, is intended to guide researchers in designing and conducting their own in vivo studies with this compound.

Introduction

This compound is a high-affinity ETA receptor antagonist with demonstrated selectivity over the endothelin type B (ETB) receptor.[1] Its ability to block the potent vasoconstrictor effects of endothelin-1 (B181129) (ET-1) makes it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system in various animal models. This document summarizes key in vivo studies and provides detailed protocols for its application.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from published in vivo studies in rats and dogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Value |

| Bioavailability (Oral) | 30% |

| Plasma Half-life (t½) | 125 minutes |

| Systemic Clearance | 25.0 ml/min/kg |

Table 2: In Vivo Efficacy of this compound in Rats [1]

| Experiment | Animal Model | Dosage (i.v.) | Effect |

| Inhibition of Endothelin-1 Induced Pressor Response | Conscious Rats | 0.1 - 1.0 mg/kg | Dose-dependent inhibition |

Table 3: In Vivo Efficacy of this compound in Dogs [2]

| Experiment | Animal Model | Dosage (i.v. infusion) | Effect |